![molecular formula C20H19N3O4S B11338175 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone](/img/structure/B11338175.png)
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone
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Overview
Description
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one is a complex organic compound that features a benzothiazole ring, a piperidine ring, and a nitrophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethylformamide and catalysts such as hydroxybenzotriazole and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The nitrophenoxy group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine.
Substitution: The benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the benzothiazole ring.
Scientific Research Applications
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The nitrophenoxy group may also play a role in the compound’s biological activity by participating in redox reactions .
Comparison with Similar Compounds
Similar Compounds
2-arylbenzothiazoles: These compounds share the benzothiazole ring and have similar biological activities.
N’-(1,3-benzothiazol-2-yl)-arylamides: These derivatives also feature the benzothiazole ring and are studied for their antibacterial properties.
Uniqueness
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethan-1-one is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the piperidine ring and the nitrophenoxy group distinguishes it from other benzothiazole derivatives and contributes to its potential as a versatile compound in various applications.
Properties
Molecular Formula |
C20H19N3O4S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(2-nitrophenoxy)ethanone |
InChI |
InChI=1S/C20H19N3O4S/c24-19(13-27-17-7-3-2-6-16(17)23(25)26)22-11-9-14(10-12-22)20-21-15-5-1-4-8-18(15)28-20/h1-8,14H,9-13H2 |
InChI Key |
OBTZHMRURSRYEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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